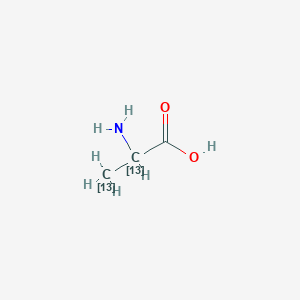

DL-Alanine-2,3-13C2

説明

DL-Alanine-2,3-13C2 is the labelled analogue of DL-Alanine . DL-Alanine is a non-essential amino acid that serves as an important source of energy for muscles and the central nervous system . It boosts the immune system, aids in the metabolism of sugars and organic acids, and has been shown to lower cholesterol in animals .

Molecular Structure Analysis

The molecular formula of DL-Alanine-2,3-13C2 is C [13C]2H7NO2 . The InChI key is QNAYBMKLOCPYGJ-ZDOIIHCHSA-N . The L- α -HCl structure displayed the smallest band gap (4.67 eV), suggesting its suitability for applications such as L- α /L- α -HCl/L- α quantum well structures .Physical And Chemical Properties Analysis

DL-Alanine-2,3-13C2 is a solid with a melting point of 289°C (dec.) (lit.) . Its molecular weight is 91.08 .科学的研究の応用

Synthesis and Characterization of Complexes : DL-Alanine is used in the synthesis of various complexes. For instance, complexes of Pt(II) with dithiocarbamates derived from DL-alanine have been synthesized and characterized through various spectroscopic methods (Criado et al., 1989). Similarly, Pd(II) complexes with dithiocarbamates using DL-alanine have also been studied (Criado et al., 1990).

Metabolic Studies in Astrocytes and Neurons : DL-Alanine-2,3-13C2 is utilized in studying metabolic pathways in cells. For example, the metabolic fate of [3‐13C]alanine in astrocytes, neurons, and cocultures has been explored using NMR spectroscopy, shedding light on the differences in metabolic pathways in these cell types (Zwingmann et al., 2000).

Exploring Molecular Interactions : DL-Alanine-2,3-13C2 aids in the investigation of molecular interactions. For instance, the molecular level characterization of the inorganic-bioorganic interface by solid-state NMR, using alanine on a silica surface, has been studied to understand the specific interfacial interactions and dynamics of surface-bound molecules (Ben Shir et al., 2010).

Gel Dosimetry in Medical Applications : DL-Alanine, due to its tissue-equivalent properties, has been studied for its application in gel dosimetry. This research is significant for clinical dose evaluations in radiation therapy, showing the potential of Alanine gel solutions in assessing radiation doses (Silva & Campos, 2011).

Studies in Molecular Evolution : DL-Alanine is also used in the study of molecular evolution. Research into stereospecificity of dipeptide syntheses using DL-alanine sheds light on evolutionary aspects of protein synthesis and molecular interactions (Kricheldorf et al., 2009).

Radiolabelling for Pharmacokinetic Studies : In the field of pharmacokinetics, DL-Alanine-2,3-13C2 is used for radiolabelling. An example is the biosynthetic preparation of paspalic acid using DL-alanine for studies in ergot alkaloids, important for understanding drug distribution and metabolism (Schreier, 1976).

Safety And Hazards

特性

IUPAC Name |

2-amino(2,3-13C2)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/i1+1,2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNAYBMKLOCPYGJ-ZDOIIHCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13CH](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583849 | |

| Record name | (2,3-~13~C_2_)Alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

91.079 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

DL-Alanine-2,3-13C2 | |

CAS RN |

70753-82-1 | |

| Record name | (2,3-~13~C_2_)Alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

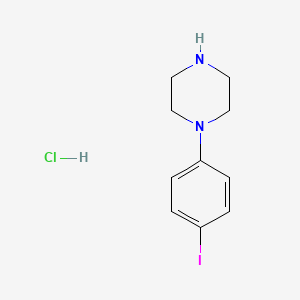

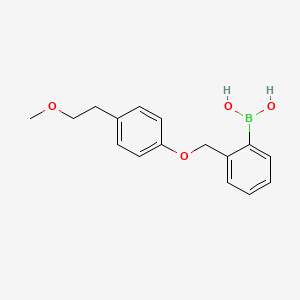

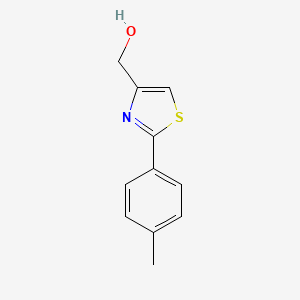

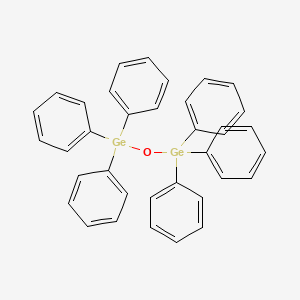

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{4-[(tert-Butoxycarbonyl)amino]piperidin-1-yl}but-3-enoic acid](/img/structure/B1602351.png)

![1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine](/img/structure/B1602365.png)